Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate CAS number
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate CAS number
An In-depth Technical Guide to Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate
CAS Number: 1312812-78-4
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate. It delves into the compound's synthesis, properties, and critical applications, with a focus on the scientific rationale behind its use in medicinal chemistry.
Introduction: A Chiral Scaffold of Strategic Importance
Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate, identified by the CAS Number 1312812-78-4, is a highly functionalized chiral piperidine derivative.[1][2] Its structure is distinguished by a piperidine core with an amino group at the 3-position and a hydroxyl group at the 4-position, both in a specific cis-stereochemical configuration ((3S,4S)). The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions.
The precise spatial arrangement of the amino and hydroxyl groups makes this molecule a valuable building block in the synthesis of complex pharmaceutical agents. Its stereochemistry is crucial for achieving selective interactions with biological targets, such as the active sites of enzymes, which is a cornerstone of modern drug design.[3] Consequently, it is frequently employed in the development of novel therapeutics, particularly protease inhibitors and antiviral agents.[1][3]
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 1312812-78-4[1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₃[1][2] |
| Molecular Weight | 216.28 g/mol [1][2] |
| IUPAC Name | tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate |
| InChI Key | LUQURLQDYAJECW-YUMQZZPRSA-N[1] |
| Appearance | Typically an off-white powder or solid |
| Purity | ≥98% (as commonly supplied for research)[2] |
| Storage | Sealed in a dry environment, recommended at 2-8°C[4] |
Synthesis and Stereochemical Control
The synthesis of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate is a multi-step process where achieving the correct stereochemistry is the primary challenge. While proprietary industrial-scale syntheses may vary, the general approach relies on stereoselective reactions or the use of a chiral starting material.
The Boc protecting group on the piperidine nitrogen serves a critical function: it deactivates the otherwise reactive secondary amine, preventing it from interfering with subsequent chemical transformations. This allows chemists to selectively modify other parts of the molecule. The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid) when no longer needed.
Below is a conceptual workflow illustrating a plausible synthetic strategy.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The utility of this piperidine derivative is most pronounced in the field of medicinal chemistry, where it acts as a constrained scaffold to orient functional groups in a precise three-dimensional arrangement.
Role as a Peptidomimetic Scaffold
In many biological processes, proteins interact through specific peptide sequences. The (3S,4S)-3-amino-4-hydroxypiperidine scaffold can act as a peptidomimetic, mimicking the transition state of a peptide bond being cleaved by a protease enzyme.[3] This makes it an excellent starting point for designing protease inhibitors, which are a critical class of drugs for treating viral infections like HIV and HCV.[3]
Versatility in Synthesis
The presence of three distinct functional groups—the Boc-protected amine, the free primary amine, and the hydroxyl group—provides significant synthetic versatility. Each site can be selectively addressed to build more complex molecules. For example, the primary amine is a nucleophile ready for acylation or alkylation, while the hydroxyl group can be derivatized to form ethers or esters.
The diagram below illustrates the compound's role as a key intermediate in the synthesis of a hypothetical drug candidate.
Caption: Use as a building block in a multi-step drug synthesis.
Experimental Protocol: Amide Coupling
This section provides a generalized, self-validating protocol for a common reaction involving the title compound: the formation of an amide bond using the primary amino group.
Objective: To couple a generic carboxylic acid (R-COOH) to the 3-amino group of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate.
Materials:
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Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq)
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Carboxylic acid of interest (1.1 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Anhydrous DMF (N,N-Dimethylformamide) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Ethyl acetate
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Magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
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Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activation step forms the active ester, which is highly reactive towards amines.
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Amine Addition: Add a solution of Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF to the activated mixture, followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the acid formed during the reaction.
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Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is complete when the starting amine is fully consumed. This direct monitoring ensures the protocol's validity for the specific substrates used.
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Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.
Safety and Handling
As a fine chemical intended for research, proper handling is essential. Safety data sheets indicate that compounds of this class may cause skin and eye irritation.[5][6]
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Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
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Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C, to ensure long-term stability.[4]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- Benchchem. tert-butyl (3S,4S)
- Benchchem. Tert-butyl (3s,4s)
- PubChem. (3S,4S)
- Echemi. tert-butyl (3S,4S)
- Appretech Scientific Limited. tert-Butyl (3S,4S)
- Benchchem.
- PubChem. t-Butyl (3S,4R)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- MySkinRecipes. (3S,4R)
- Fisher Scientific.
- Thermo Fisher Scientific.
- ChemScene. tert-Butyl (3S,4S)
- PubMed Central.
